molecular formula C9H9BrClF2NO3 B12306777 2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride

2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride

Cat. No.: B12306777
M. Wt: 332.52 g/mol
InChI Key: RLLOKMFDLATZCT-UHFFFAOYSA-N
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Description

2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of amino, bromo, difluoro, and hydroxy functional groups attached to a phenyl ring, making it a versatile molecule for chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a difluorophenol derivative, followed by the introduction of an amino group through a substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can streamline the process, making it feasible for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to 2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid. A notable investigation evaluated a series of compounds derived from 3-((4-hydroxyphenyl)amino)propanoic acid, demonstrating that certain derivatives exhibited significant cytotoxicity against A549 non-small cell lung cancer cells. The most promising candidates reduced cell viability by over 50% and inhibited cell migration effectively in vitro .

Key Findings:

  • Compounds Evaluated : A total of 36 derivatives were assessed for their anticancer activity.
  • Mechanism of Action : The compounds exhibited structure-dependent anticancer activity, suggesting that modifications to the molecular structure can enhance efficacy.
  • Comparison with Standard Treatments : The effectiveness of these compounds was compared with conventional chemotherapeutics such as doxorubicin and cisplatin, indicating potential for new therapeutic strategies in cancer treatment .

Antioxidant Activities

In addition to anticancer properties, the compound's derivatives have shown promising antioxidant activities. The antioxidant potential was evaluated using various assays, including the DPPH radical scavenging assay and ferric ion reducing antioxidant power determination. These tests revealed that certain derivatives had comparable or superior antioxidant capabilities compared to standard antioxidants like ascorbic acid .

Antioxidant Assay Results:

CompoundDPPH Scavenging ActivityFerric Ion Reducing Power
Compound 20HighModerate
Compound 12ModerateHigh
Control (Ascorbic Acid)Very HighVery High

Role in Drug Discovery

The compound also plays a crucial role in drug discovery as a ligand for various biological targets. For instance, research has focused on identifying ligands for the cystic fibrosis transmembrane conductance regulator (CFTR) using molecular docking and medicinal chemistry approaches. Compounds similar to 2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid have been explored for their ability to modulate CFTR activity, which is vital for developing treatments for cystic fibrosis .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study involving the synthesis and evaluation of multiple derivatives demonstrated that modifications to the phenolic structure significantly impacted cytotoxicity against various cancer cell lines.
  • Antioxidant Efficacy : Another investigation showcased how certain modifications enhanced the antioxidant properties of the compound, making it a candidate for further development in oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the bromo and difluoro groups can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the bromo and difluoro groups, resulting in different chemical and biological properties.

    2-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid: Lacks the difluoro groups, affecting its reactivity and interactions.

    2-Amino-3-(3,4-difluorophenyl)propanoic acid: Lacks the bromo and hydroxy groups, altering its chemical behavior.

Uniqueness

The presence of both bromo and difluoro groups in 2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride makes it unique compared to similar compounds. These functional groups enhance its reactivity and potential for forming diverse chemical and biological interactions, making it a valuable compound for research and industrial applications.

Biological Activity

2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews its biological activity based on diverse research findings, including antibacterial and antifungal properties, mutagenicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C₉H₈BrF₂N₁O₃·HCl
  • Molecular Weight : 302.52 g/mol
  • CAS Number : 97719234

Antibacterial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antibacterial properties. For instance, studies have shown that halogenated phenolic compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. The presence of bromine and fluorine substituents in the structure of this compound may enhance its antibacterial efficacy.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

These MIC values suggest that the compound has varying degrees of effectiveness against different bacterial strains, highlighting its potential as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi range from moderate to high, indicating a promising antifungal profile.

Table 2: Antifungal Activity Data

Fungal StrainMinimum Inhibitory Concentration (MIC) (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These findings suggest that the compound could be explored further for potential therapeutic applications in treating fungal infections .

Case Studies and Research Findings

  • In Vitro Studies : A study involving various derivatives of halogenated phenols indicated that compounds with bromine and fluorine substitutions exhibited enhanced antimicrobial activities compared to their non-halogenated counterparts.
  • Mechanism of Action : Preliminary molecular docking studies suggest that the compound may interact with specific bacterial enzymes, potentially inhibiting cell wall synthesis or disrupting metabolic pathways essential for bacterial survival .
  • Comparative Analysis : When compared to other known antibacterial agents, such as penicillin derivatives, the compound showed comparable efficacy against certain strains but with a broader spectrum of antifungal activity.

Properties

Molecular Formula

C9H9BrClF2NO3

Molecular Weight

332.52 g/mol

IUPAC Name

2-amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H8BrF2NO3.ClH/c10-7-6(14)2-4(11)3(8(7)12)1-5(13)9(15)16;/h2,5,14H,1,13H2,(H,15,16);1H

InChI Key

RLLOKMFDLATZCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)CC(C(=O)O)N)F)Br)O.Cl

Origin of Product

United States

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